molecular formula C29H19ClN2O4 B3017066 N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide CAS No. 887896-35-7

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B3017066
CAS No.: 887896-35-7
M. Wt: 494.93
InChI Key: HKUZYKCESNDXST-UHFFFAOYSA-N
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Description

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a benzofuran ring, a xanthene core, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and xanthene-based molecules. These compounds share structural similarities but may differ in their functional groups and biological activities .

Uniqueness

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is unique due to its specific combination of a benzofuran ring, a xanthene core, and a chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19ClN2O4/c30-17-13-15-18(16-14-17)31-29(34)27-26(21-9-3-6-12-24(21)36-27)32-28(33)25-19-7-1-4-10-22(19)35-23-11-5-2-8-20(23)25/h1-16,25H,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZYKCESNDXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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